N-(4-chlorophenethyl)-5-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide
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Overview
Description
N-(4-chlorophenethyl)-5-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazoline core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenethyl)-5-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization One common route involves the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazoline ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of specialized equipment to handle the complex reaction steps and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenethyl)-5-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds (Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving quinazoline derivatives.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where quinazoline-based drugs have shown efficacy.
Industry: It may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenethyl)-5-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various biological targets, potentially modulating their activity. The exact pathways and molecular targets would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenethyl)-5-(1-(2-((4-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide
- N-(4-chlorophenethyl)-5-(1-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide
Uniqueness
N-(4-chlorophenethyl)-5-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is unique due to the specific combination of functional groups and the quinazoline core. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C31H33ClN4O4 |
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Molecular Weight |
561.1 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-5-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide |
InChI |
InChI=1S/C31H33ClN4O4/c1-2-22-12-16-25(17-13-22)34-29(38)21-36-27-8-4-3-7-26(27)30(39)35(31(36)40)20-6-5-9-28(37)33-19-18-23-10-14-24(32)15-11-23/h3-4,7-8,10-17H,2,5-6,9,18-21H2,1H3,(H,33,37)(H,34,38) |
InChI Key |
MDQIFZUTKDTMJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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